Peptide histidine isoleucine

Description

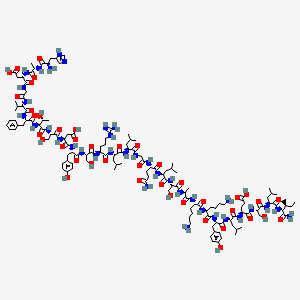

Structure

2D Structure

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C136H216N36O41/c1-18-72(14)109(111(141)189)171-128(206)92(51-70(10)11)161-132(210)100(63-175)166-121(199)87(41-43-105(183)184)155-122(200)89(48-67(4)5)160-125(203)93(53-77-32-36-80(178)37-33-77)162-118(196)84(30-23-25-45-138)153-117(195)83(29-22-24-44-137)152-112(190)74(16)150-130(208)98(61-173)167-124(202)91(50-69(8)9)159-120(198)86(40-42-102(140)180)151-103(181)59-146-115(193)88(47-66(2)3)157-123(201)90(49-68(6)7)158-119(197)85(31-26-46-145-136(142)143)154-131(209)99(62-174)168-126(204)94(54-78-34-38-81(179)39-35-78)163-127(205)97(57-107(187)188)164-133(211)101(64-176)169-135(213)110(75(17)177)172-129(207)95(52-76-27-20-19-21-28-76)165-134(212)108(71(12)13)170-104(182)60-147-116(194)96(56-106(185)186)156-113(191)73(15)149-114(192)82(139)55-79-58-144-65-148-79/h19-21,27-28,32-39,58,65-75,82-101,108-110,173-179H,18,22-26,29-31,40-57,59-64,137-139H2,1-17H3,(H2,140,180)(H2,141,189)(H,144,148)(H,146,193)(H,147,194)(H,149,192)(H,150,208)(H,151,181)(H,152,190)(H,153,195)(H,154,209)(H,155,200)(H,156,191)(H,157,201)(H,158,197)(H,159,198)(H,160,203)(H,161,210)(H,162,196)(H,163,205)(H,164,211)(H,165,212)(H,166,199)(H,167,202)(H,168,204)(H,169,213)(H,170,182)(H,171,206)(H,172,207)(H,183,184)(H,185,186)(H,187,188)(H4,142,143,145)/t72-,73-,74-,75+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,108-,109-,110-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAKZYXFPNRMLP-RMYDINGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CN=CN4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CN=CN4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C136H216N36O41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3011.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96849-38-6 | |

| Record name | Peptide histidine isoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096849386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Discovery and Isolation of Peptide Histidine Isoleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Histidine Isoleucine (PHI) is a 27-amino acid peptide that belongs to the glucagon/secretin superfamily.[1] First discovered in the early 1980s from porcine intestine, PHI has since been identified in various tissues, including the central nervous system, gastrointestinal tract, and reproductive system.[1] Its discovery was a landmark in peptide research, pioneering a chemical-based detection method rather than relying on traditional bioassays.[2] This guide provides an in-depth technical overview of the discovery, isolation, and primary signaling pathways of PHI, tailored for researchers and professionals in drug development.

Physicochemical Properties and Structure

PHI is characterized by a histidine residue at the N-terminus and an isoleucine amide at the C-terminus.[1] The primary structures of porcine and human PHI (also known as Peptide Histidine Methionine, PHM) have been elucidated, revealing a high degree of homology.

Table 1: Amino Acid Sequence of Porcine and Human PHI

| Species | Sequence |

| Porcine | His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Arg-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Ile-NH₂[1] |

| Human (PHM) | His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH₂[3] |

Table 2: Physicochemical Data of PHI/PHM

| Property | Value |

| Molecular Weight (Porcine PHI) | ~2995.39 Da |

| Molecular Weight (Human PHM-27) | 2985.46 Da |

| Purity (Post-HPLC) | ≥95-97%[4] |

Discovery and Isolation: A Methodological Workflow

The groundbreaking discovery of PHI by Tatemoto and Mutt utilized a novel chemical detection method targeting the C-terminal amide structure, a common feature of many biologically active peptides.[2] This approach circumvented the need for a specific bioassay, opening the door for the discovery of other novel peptides.

Experimental Workflow for PHI Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

1. Tissue Extraction:

-

Starting Material: Fresh or frozen porcine upper small intestine.

-

Homogenization: The tissue is minced and homogenized in a solution of 1 M acetic acid.

-

Boiling: The homogenate is boiled for 10 minutes to inactivate endogenous proteases.

-

Centrifugation: The mixture is cooled and centrifuged at high speed to pellet solid debris. The supernatant, containing the crude peptide extract, is collected.

2. Initial Purification: Gel Filtration and Ion-Exchange Chromatography:

-

Gel Filtration: The crude extract is subjected to gel filtration chromatography (e.g., using Sephadex G-50) to separate peptides based on size. Fractions are collected and assayed for the presence of C-terminal amides.

-

Ion-Exchange Chromatography: Fractions containing peptide amides are further purified by ion-exchange chromatography (e.g., using a CM-cellulose column) to separate peptides based on their net charge.

3. High-Resolution Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA), is employed.

-

Elution: The peptide mixture is loaded onto the column in a low concentration of acetonitrile. The concentration of acetonitrile is gradually increased, eluting peptides based on their hydrophobicity.

-

Detection: Elution is monitored by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the major peaks are collected.

4. Purity Assessment and Characterization:

-

Analytical HPLC: The purity of the collected fractions is assessed by analytical RP-HPLC.

-

Amino Acid Analysis: The amino acid composition of the purified peptide is determined by acid hydrolysis followed by analysis on an amino acid analyzer.

-

Sequencing: The primary sequence of the peptide is determined by Edman degradation.

Table 3: Representative Purification Scheme for Porcine PHI

| Purification Step | Total Protein (mg) | Total Activity (pmol) | Specific Activity (pmol/mg) | Yield (%) | Purification (Fold) |

| Crude Extract | 50,000 | 10,000 | 0.2 | 100 | 1 |

| Gel Filtration | 5,000 | 8,000 | 1.6 | 80 | 8 |

| Ion-Exchange | 500 | 6,000 | 12 | 60 | 60 |

| RP-HPLC | 5 | 4,000 | 800 | 40 | 4000 |

Note: This table is a representative example based on typical multi-step peptide purification protocols and is intended for illustrative purposes.

Signaling Pathways of this compound

PHI exerts its biological effects by binding to two G-protein coupled receptors (GPCRs): the Vasoactive Intestinal Peptide Receptor 1 (VPAC1) and the Vasoactive Intestinal Peptide Receptor 2 (VPAC2).[5] These receptors are also the primary receptors for Vasoactive Intestinal Peptide (VIP).

Primary Signaling Pathway: Adenylyl Cyclase Activation

The canonical signaling pathway for PHI involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Caption: The primary signaling pathway of PHI via Gs-protein coupled VPAC receptors.

Secondary Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Activation

In addition to the primary adenylyl cyclase pathway, evidence suggests that PHI, through its interaction with VPAC receptors, can also activate the Mitogen-Activated Protein Kinase (MAPK) cascade.[1][6] This pathway is often associated with cell growth, differentiation, and proliferation. The activation of the MAPK pathway by VIP, which shares receptors with PHI, has been shown to be mediated by cAMP.[1]

Caption: A proposed secondary signaling pathway for PHI involving the MAPK cascade.

Conclusion

The discovery and isolation of this compound marked a significant advancement in the field of endocrinology and peptide chemistry. The methodologies developed for its identification and purification have paved the way for the discovery of numerous other biologically active peptides. Understanding the intricate signaling pathways of PHI through its interaction with VPAC receptors is crucial for elucidating its physiological roles and for the development of novel therapeutic agents targeting these pathways. This guide provides a comprehensive technical foundation for researchers and professionals to build upon in their exploration of PHI and its potential applications.

References

- 1. Vasoactive intestinal peptide induces differentiation and MAP kinase activation in PC12h cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of two novel candidate hormones using a chemical method for finding naturally occurring polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phoenixpeptide.com [phoenixpeptide.com]

- 5. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vasoactive intestinal peptide induces neuroendocrine differentiation in the LNCaP prostate cancer cell line through PKA, ERK, and PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PHI Peptide: Synthesis and Primary Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and primary structure of the human Peptide Histidine Isoleucine (PHI), also known as PHI-27. This document details the fundamental characteristics of the PHI peptide, outlines a detailed protocol for its chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), and describes the analytical methods for its characterization. Furthermore, it elucidates the key signaling pathway initiated by PHI peptide binding to its receptors.

Primary Structure of Human PHI Peptide

Human PHI is a 27-amino acid peptide hormone with a C-terminal amide.[1] It belongs to the glucagon/secretin superfamily of peptides and shares significant sequence homology with Vasoactive Intestinal Peptide (VIP).[1] The primary structure, or amino acid sequence, of human PHI is crucial for its biological activity and receptor interaction.

Table 1: Primary Structure of Human PHI Peptide

| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |

| 1 | His | H |

| 2 | Ala | A |

| 3 | Asp | D |

| 4 | Gly | G |

| 5 | Val | V |

| 6 | Phe | F |

| 7 | Thr | T |

| 8 | Ser | S |

| 9 | Asp | D |

| 10 | Phe | F |

| 11 | Ser | S |

| 12 | Lys | K |

| 13 | Leu | L |

| 14 | Leu | L |

| 15 | Gly | G |

| 16 | Gln | Q |

| 17 | Leu | L |

| 18 | Ser | S |

| 19 | Ala | A |

| 20 | Lys | K |

| 21 | Lys | K |

| 22 | Tyr | Y |

| 23 | Leu | L |

| 24 | Glu | E |

| 25 | Ser | S |

| 26 | Leu | L |

| 27 | Met | M |

| C-Terminus | Amide | -NH2 |

PHI Peptide Synthesis

The chemical synthesis of peptides like PHI is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).[2] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used and robust method for SPPS.[2][3][4][5]

Experimental Protocol: Manual Fmoc-Based Solid-Phase Peptide Synthesis of Human PHI

This protocol is a representative procedure for the manual synthesis of human PHI peptide on a 0.1 mmol scale using Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.

Materials:

-

Rink Amide MBHA resin (0.1 mmol)

-

Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Diethyl ether

Equipment:

-

Glass reaction vessel with a sintered glass filter

-

Shaker

-

HPLC system (preparative and analytical)

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading) and OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 1-2 hours.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the human PHI sequence, starting from the C-terminal methionine and proceeding to the N-terminal histidine.

-

Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide pellet.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile (B52724) mixture with 0.1% TFA).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide product.

-

Quantitative Data

The yield and purity of synthetic peptides can vary depending on the sequence, synthesis scale, and purification methods. The following table provides representative data for the synthesis of a 27-amino acid peptide using manual Fmoc-SPPS.

Table 2: Representative Quantitative Data for Synthetic Peptide Synthesis

| Parameter | Value | Method of Determination |

| Crude Peptide Yield | ~70-80% | Gravimetric analysis |

| Purity after Preparative HPLC | >95% | Analytical RP-HPLC |

| Final Purified Peptide Yield | ~15-30% | Gravimetric analysis |

| Molecular Weight (Expected) | ~3000 Da | Calculated from sequence |

| Molecular Weight (Observed) | ~3000 Da | Mass Spectrometry (ESI-MS) |

Characterization of Synthetic PHI Peptide

The identity and purity of the synthesized PHI peptide must be confirmed using analytical techniques.

Experimental Protocol: Characterization

1. Analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Purpose: To assess the purity of the synthetic peptide.

-

Method:

-

Dissolve a small amount of the lyophilized peptide in the mobile phase.

-

Inject the sample onto a C18 analytical column.

-

Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).

-

Monitor the elution profile at a wavelength of 214 nm.

-

The purity is determined by the relative area of the main peak corresponding to the full-length peptide.

-

2. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the synthetic peptide.

-

Method:

-

Introduce the purified peptide into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

-

Acquire the mass spectrum.

-

Compare the observed molecular weight with the calculated theoretical molecular weight of the human PHI peptide.

-

The following diagram illustrates the general workflow for the synthesis and characterization of the PHI peptide.

Caption: Experimental workflow for PHI peptide synthesis and characterization.

PHI Peptide Signaling Pathway

PHI peptide exerts its biological effects by binding to and activating specific G protein-coupled receptors (GPCRs), primarily the Vasoactive Intestinal Peptide Receptors 1 and 2 (VPAC1 and VPAC2). This interaction initiates an intracellular signaling cascade that leads to various physiological responses.

The binding of PHI to VPAC receptors triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein, Gs. The activated alpha subunit of Gs (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, modulating their activity and resulting in the cellular response to the PHI peptide.

References

- 1. Isolation and characterization of the intestinal peptide porcine PHI (PHI-27), a new member of the glucagon--secretin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Localization and Expression of the Peptide Histidine Isoleucine (PHI) Gene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the gene encoding Peptide Histidine Isoleucine (PHI), focusing on its genomic localization, expression patterns, and the associated signaling pathways. Methodological details for key experimental procedures are also provided.

Introduction to this compound (PHI)

This compound (PHI) is a 27-amino acid peptide hormone belonging to the glucagon/secretin superfamily.[1][2] It is structurally and functionally homologous to Vasoactive Intestinal Peptide (VIP).[3] In fact, PHI and VIP are co-synthesized from the same precursor protein, which is encoded by the VIP gene.[1][4][5] The human analogue of PHI is referred to as Peptide Histidine Methionine (PHM).[4][6] PHI/PHM exhibits a wide range of biological activities, including regulation of smooth muscle relaxation, electrolyte secretion, and hormone release.[2][7] These peptides exert their effects by binding to G protein-coupled receptors (GPCRs), primarily the VIP receptors, VPAC1 and VPAC2.[3][4][8]

Gene Localization

The gene responsible for producing the PHI precursor is the Vasoactive Intestinal Peptide (VIP) gene. Extensive research using techniques like spot blot hybridization and in situ hybridization has pinpointed its location in the human genome.[9]

Table 1: Genomic Localization of the Human VIP Gene

| Parameter | Description |

| Gene Name | Vasoactive Intestinal Peptide (VIP) |

| Locus | Chromosome 6, long (q) arm |

| Specific Band | 6q25.2 (previously cited as 6q24 or 6q26-q27)[9][10][11][12] |

| Gene Size | Approximately 9 kilobase pairs (kb)[13][14] |

| Structure | Composed of 7 exons and 6 introns[4][10][11] |

The exons of the VIP gene encode distinct functional domains of the precursor protein. Notably, the coding sequence for PHM is located on exon 4, while the sequence for VIP is on the adjacent exon 5.[4][11]

Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize and map the location of specific DNA sequences on chromosomes.[15][16][17]

Objective: To determine the chromosomal location of the VIP gene.

Principle: A fluorescently labeled DNA probe, complementary to the VIP gene sequence, is hybridized to denatured chromosomes from a metaphase spread. The probe binds to its target sequence on the chromosome, and the location is visualized using a fluorescence microscope.[15]

Detailed Methodology:

-

Chromosome Preparation:

-

Slide Pretreatment:

-

Treat slides with RNase to remove cellular RNA and prevent non-specific binding of the probe.[15]

-

Apply pepsin to digest chromosomal proteins and improve probe accessibility.[15][18]

-

Dehydrate the slides through an ethanol (B145695) series (e.g., 70%, 80%, 95%) and air dry.[15]

-

-

Probe Labeling and Hybridization:

-

Label a DNA probe specific to the VIP gene with a fluorescent molecule (fluorochrome).

-

Prepare a hybridization solution containing the labeled probe.

-

Denature the chromosomal DNA on the slide by heating to ~70°C. Concurrently, denature the probe.[15][16]

-

Apply the denatured probe solution to the slide, cover with a coverslip, and incubate overnight at 37°C in a humidified chamber to allow the probe to anneal to its complementary sequence on the chromosomes.[15]

-

-

Post-Hybridization Washes and Detection:

-

Wash the slides in a series of buffers at specific temperatures (e.g., 40°C) to remove unbound and non-specifically bound probes.[15][18]

-

Counterstain the chromosomes with a DNA stain like DAPI, which fluoresces blue, to visualize all chromosomes.[15]

-

Mount the slide with an antifade medium to preserve the fluorescent signal.

-

-

Visualization and Analysis:

-

Examine the slide using a fluorescence microscope equipped with appropriate filters for the probe's fluorochrome and the DAPI counterstain.

-

The location of the VIP gene will appear as a distinct fluorescent signal on a specific chromosome band.

-

Gene Expression

The VIP gene, encoding PHI and VIP, is expressed in neurons and endocrine cells throughout the body.[10] Expression is prominent in the central and peripheral nervous systems, including the brain (suprachiasmatic nucleus, cortex, hypothalamus), as well as in the gastrointestinal tract, pancreas, and adrenal glands.[10][12][13]

Table 2: Relative RNA Expression of the VIP Gene in Human Tissues

| Tissue | Relative Expression Level | Primary Function in Tissue |

| Brain (Cerebral Cortex) | High | Neuronal Signaling[19] |

| Appendix | High | Unknown |

| Rectum / Colon | High | Gut Motility, Secretion[12] |

| Pancreas (Islet Cells) | High | Hormone Secretion[20][21] |

| Adrenal Gland | Moderate | Catecholamine Release[10][19] |

| Pituitary Gland | Moderate | Prolactin Regulation[10][19] |

| Heart | Low | Vasodilation, Contractility[10][12] |

| Liver | Low | Glycogenolysis[12][19] |

Note: Expression levels are qualitative summaries based on data from multiple sources, including The Human Protein Atlas.[12][19]

RT-qPCR is a highly sensitive technique used to detect and quantify mRNA levels for a specific gene in a biological sample.[22][23][24]

Objective: To quantify the expression level of VIP mRNA in different tissues.

Principle: The technique involves two main steps: 1) Reverse Transcription (RT) of RNA into complementary DNA (cDNA), and 2) Quantitative PCR (qPCR), where the cDNA is amplified in a reaction containing a fluorescent dye that allows for real-time measurement of the amplification process.[25] The cycle at which fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target mRNA.[22]

Detailed Methodology:

-

RNA Extraction and Purification:

-

Reverse Transcription (cDNA Synthesis):

-

Prepare a reaction mix containing the purified RNA, a reverse transcriptase enzyme, primers (random hexamers or oligo(dT)s), dNTPs, and an RNase inhibitor.[22][26]

-

Incubate the reaction in a thermocycler to allow the reverse transcriptase to synthesize a single-stranded cDNA template from the mRNA.[22]

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR master mix containing SYBR Green dye (or a fluorescent probe), DNA polymerase, dNTPs, and forward and reverse primers specific to the VIP gene.[26]

-

Dispense the master mix into a 96-well qPCR plate.

-

Add the synthesized cDNA template to the appropriate wells. Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls.[25]

-

Run the plate in a real-time PCR machine. The cycling program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[26]

-

-

Data Analysis:

-

The qPCR instrument records the fluorescence at each cycle.

-

Determine the Ct value for each sample.

-

Normalize the Ct value of the VIP gene to the Ct value of a stably expressed housekeeping gene (e.g., GAPDH, ACTB) to account for variations in RNA input.

-

Calculate the relative expression of VIP mRNA across different tissues using a method like the Delta-Delta Ct (ΔΔCt) analysis.

-

Signaling Pathway

PHI, PHM, and VIP exert their physiological effects by binding to two high-affinity GPCRs: VPAC1 and VPAC2.[7][10] While a specific receptor for PHI has been identified in some non-mammalian species, in humans, its actions are primarily mediated through these shared VIP receptors.[3][5][27] The predominant signaling cascade initiated upon receptor activation is through the Gαs protein pathway.[7][8][10]

Key steps in the VPAC receptor signaling pathway:

-

Ligand Binding: PHI/VIP binds to the extracellular domain of a VPAC receptor.

-

G-Protein Activation: The activated receptor interacts with a stimulatory G protein (Gs), causing it to exchange GDP for GTP.[10]

-

Adenylyl Cyclase Activation: The activated alpha subunit of Gs (Gαs) stimulates the enzyme adenylyl cyclase (AC).[7][28]

-

cAMP Production: Adenylyl cyclase converts ATP into the second messenger, cyclic AMP (cAMP).[7][8]

-

Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).[7][10]

-

Downstream Phosphorylation: PKA phosphorylates various downstream target proteins, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular responses.[10]

References

- 1. This compound [perskuleuven.be]

- 2. Peptide PHI - Wikipedia [en.wikipedia.org]

- 3. Evidence that vascular actions of PHI are mediated by a VIP-preferring receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of a potential receptor for both this compound and peptide histidine valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PACAP, VIP, and PHI: effects on AC-, PLC-, and PLD-driven signaling systems in the primary glial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chromosomal assignment of human VIP/PHM-27 gene to 6q26----q27 region by spot blot hybridization and in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 11. researchgate.net [researchgate.net]

- 12. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]

- 13. Structure and expression of the gene encoding the vasoactive intestinal peptide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure of the human vasoactive intestinal polypeptide gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Fluorescent in situ hybridisation (FISH) — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 17. Fluorescence in situ Hybridization (FISH), Basic Principles and Methodology | Springer Nature Experiments [experiments.springernature.com]

- 18. abyntek.com [abyntek.com]

- 19. Tissue expression of VIP - Summary - The Human Protein Atlas [proteinatlas.org]

- 20. VIP protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 21. Tissue expression of VIP - Summary - The Human Protein Atlas [v19.proteinatlas.org]

- 22. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 23. RT-PCR Protocol - Creative Biogene [creative-biogene.com]

- 24. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]

- 25. clyte.tech [clyte.tech]

- 26. mcgill.ca [mcgill.ca]

- 27. Newly-identified receptors for peptide histidine-isoleucine and GHRH-like peptide in zebrafish help to elucidate the mammalian secretin superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to PHI Peptide Precursor Protein Processing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Histidine Isoleucine (PHI), a 27-amino acid peptide hormone, plays a significant role in various physiological processes, including gastrointestinal function, appetite regulation, and hormone secretion.[1] It belongs to the secretin/glucagon superfamily of peptides and shares structural homology with Vasoactive Intestinal Peptide (VIP), with which it is co-synthesized from a common precursor protein.[2] Understanding the intricate post-translational processing of the PHI peptide precursor is crucial for elucidating its biological functions and for the development of novel therapeutics targeting its pathways. This technical guide provides a comprehensive overview of the core mechanisms of PHI peptide precursor processing, detailing the enzymatic cascade, presenting quantitative data, and outlining key experimental protocols.

The PHI Peptide Precursor: Prepro-VIP/PHI

PHI is synthesized as part of a larger precursor protein named prepro-vasoactive intestinal peptide/peptide histidine isoleucine (prepro-VIP/PHI). In humans, this precursor also contains a PHI-like peptide called Peptide Histidine Methionine (PHM). The prepro-VIP/PHI protein undergoes a series of sequential post-translational modifications within the secretory pathway to release the mature, biologically active PHI/PHM and VIP peptides.

The Processing Pathway of Prepro-VIP/PHI

The maturation of PHI from its precursor is a multi-step enzymatic process that occurs primarily within the trans-Golgi network and secretory granules. This pathway involves initial cleavage of the signal peptide, followed by endoproteolytic cleavage by prohormone convertases, exoproteolytic trimming by carboxypeptidases, and finally, C-terminal amidation.

Signaling Pathway Diagram

Caption: The enzymatic processing cascade of the PHI peptide precursor protein.

Signal Peptide Cleavage

The first step in the processing of prepro-VIP/PHI occurs in the endoplasmic reticulum. The N-terminal signal peptide, which directs the nascent polypeptide into the secretory pathway, is cleaved by a signal peptidase . This results in the formation of pro-VIP/PHI.

Endoproteolytic Cleavage by Prohormone Convertases

Following transport to the trans-Golgi network and packaging into secretory granules, the pro-VIP/PHI protein is subjected to endoproteolytic cleavage at specific pairs of basic amino acid residues (Lys-Arg, Arg-Arg). This crucial step is mediated by members of the prohormone convertase (PC) family of serine proteases, primarily PC1/3 and PC2 . These cleavages liberate the PHI peptide with a C-terminal extension of Gly-Lys-Arg.

Exoproteolytic Trimming by Carboxypeptidase E

The basic amino acid residues (Lys-Arg) at the C-terminus of the cleaved PHI intermediate are subsequently removed by a carboxypeptidase E (CPE) , also known as carboxypeptidase H. This exopeptidase specifically cleaves C-terminal basic residues, leaving a glycine-extended PHI peptide (PHI-Gly). The optimal pH for CPE activity is around 5.5, which is consistent with the acidic environment of secretory granules.[3][4]

C-terminal Amidation

The final and essential step for the biological activity of PHI is the amidation of its C-terminus. This reaction is catalyzed by the bifunctional enzyme peptidylglycine alpha-amidating monooxygenase (PAM) . PAM first hydroxylates the α-carbon of the C-terminal glycine, which is then cleaved, resulting in the formation of a C-terminal amide group on the PHI peptide and the release of glyoxylate. This amidation is critical for the receptor binding and biological activity of many peptide hormones.[5]

Quantitative Data on Processing Enzymes

While specific kinetic data for the processing of the pro-VIP/PHI precursor is limited in the literature, general kinetic parameters for the involved enzyme families provide valuable insights into the efficiency of these processing steps.

| Enzyme Family | Substrate Type | Km (µM) | Vmax (nmol/mg/h) | Optimal pH |

| Prohormone Convertases (PC1/3) | Prohormone precursors | 10 - 100 | Variable | 5.5 - 6.5 |

| Prohormone Convertases (PC2) | Prohormone precursors | 50 - 200 | Variable | 5.0 - 6.0 |

| Carboxypeptidase E | Peptide-Arg/Lys | 10 - 150 | Variable | ~5.5 |

| Peptidylglycine α-amidating Monooxygenase (PAM) | Peptide-Gly | 1 - 50 | Variable | 5.5 - 7.5 |

Note: The provided Km and Vmax values are representative ranges for these enzyme families acting on various prohormone and peptide substrates and may not reflect the exact values for the pro-VIP/PHI precursor. The optimal pH for PC1/3 can be more neutral (around 6.5), while PC2 generally prefers a more acidic environment.[6]

Experimental Protocols

The study of PHI peptide precursor processing involves a combination of molecular biology, protein chemistry, and analytical techniques. Below are detailed methodologies for key experiments.

Experimental Workflow: Analysis of PHI Precursor Processing

Caption: A general workflow for studying the in vitro processing of the PHI peptide precursor.

Expression and Purification of Recombinant Pro-VIP/PHI

Objective: To produce the pro-VIP/PHI protein for in vitro processing assays.

Methodology:

-

Cloning: The cDNA encoding the full-length human prepro-VIP/PHI is subcloned into a suitable expression vector (e.g., pET vector for E. coli expression) with a purification tag (e.g., His-tag).

-

Expression: The expression vector is transformed into a suitable host (e.g., E. coli BL21(DE3)). Protein expression is induced under optimized conditions (e.g., IPTG induction at a specific temperature and time).

-

Lysis: Bacterial cells are harvested and lysed using methods such as sonication or high-pressure homogenization in a lysis buffer containing protease inhibitors.

-

Purification: The soluble lysate is clarified by centrifugation. The tagged pro-VIP/PHI protein is then purified using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

-

Verification: The purity and identity of the recombinant protein are confirmed by SDS-PAGE and Western blotting using an antibody against a region of the precursor protein.

In Vitro Processing Assay

Objective: To analyze the cleavage of the pro-VIP/PHI precursor by specific processing enzymes.

Methodology:

-

Reaction Setup: Purified recombinant pro-VIP/PHI is incubated with purified processing enzymes (PC1/3, PC2, CPE, and PAM) in a reaction buffer mimicking the conditions of secretory granules (e.g., pH 5.5, specific ion concentrations).

-

Incubation: The reaction mixture is incubated at 37°C for various time points to monitor the progression of cleavage.

-

Reaction Termination: The reaction is stopped at each time point by adding a denaturing agent (e.g., trifluoroacetic acid) or by heat inactivation.

-

Analysis: The reaction products are analyzed by HPLC, radioimmunoassay, and/or mass spectrometry to identify and quantify the generated peptides.

HPLC Purification and Analysis

Objective: To separate and quantify the products of the in vitro processing reaction.

Methodology:

-

Sample Preparation: The terminated reaction mixture is filtered to remove any particulate matter.

-

Chromatography: The sample is injected onto a reverse-phase HPLC (RP-HPLC) column (e.g., C18).

-

Elution: Peptides are eluted using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous solution containing an ion-pairing agent (e.g., trifluoroacetic acid).

-

Detection: The elution profile is monitored by UV absorbance at 214 nm.

-

Fraction Collection: Fractions corresponding to different peaks are collected for further analysis.

-

Quantification: The amount of each peptide can be quantified by integrating the peak area and comparing it to a standard curve of known peptide concentrations.[7][8][9]

Radioimmunoassay (RIA)

Objective: To specifically detect and quantify PHI and its precursor forms.

Methodology:

-

Antibody Coating: Microtiter plate wells are coated with a specific antibody that recognizes PHI or a specific region of the precursor.

-

Competitive Binding: A known amount of radiolabeled PHI (tracer) and the unknown sample (or standard) are added to the wells and incubated. The unlabeled PHI in the sample competes with the tracer for binding to the antibody.

-

Washing: Unbound tracer and sample are washed away.

-

Detection: The amount of radioactivity in each well is measured using a gamma counter.

-

Quantification: The concentration of PHI in the sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of unlabeled PHI. The lower the radioactivity, the higher the concentration of PHI in the sample.[1][10][11][12][13]

Mass Spectrometry Analysis

Objective: To identify the precise cleavage sites and post-translational modifications of the processing products.

Methodology:

-

Sample Preparation: HPLC-purified fractions are desalted and concentrated.

-

Ionization: The peptides are ionized using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the intact peptides is determined in the mass spectrometer (MS1 scan).

-

Fragmentation: Selected peptide ions are fragmented (e.g., by collision-induced dissociation), and the m/z of the fragments is analyzed (MS/MS scan).

-

Data Analysis: The fragmentation pattern is used to determine the amino acid sequence of the peptide and identify any modifications, thus confirming the cleavage sites.[14][15][16][17][18]

Conclusion

The processing of the PHI peptide precursor protein is a highly regulated and complex cascade of enzymatic events that are essential for the generation of the biologically active PHI hormone. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is fundamental for researchers in endocrinology, neuroscience, and pharmacology. Further investigation into the specific kinetics and regulation of the processing enzymes will provide deeper insights into the physiological roles of PHI and may unveil new targets for therapeutic intervention in a variety of diseases.

References

- 1. Development and validation of a specific radioimmunoassay for PHI in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pH-dependent stimulation of peptidylglycine alpha-amidating monooxygenase activity by a granule-associated factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio-rad.com [bio-rad.com]

- 4. Dissecting carboxypeptidase E: properties, functions and pathophysiological roles in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical and Cell Biological Properties of the Human Prohormone Convertase 1/3 Ser357Gly Mutation: A PC1/3 Hypermorph - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 11. revvity.com [revvity.com]

- 12. medicallabnotes.com [medicallabnotes.com]

- 13. microbenotes.com [microbenotes.com]

- 14. Extracting Accurate Precursor Information for Tandem Mass Spectra by RawConverter - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Improved Precursor Characterization for Data-Dependent Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

Peptide Histidine Isoleucine (PHI): An In-depth Technical Guide to its In Vivo Physiological Functions

Audience: Researchers, scientists, and drug development professionals.

Abstract

Peptide Histidine Isoleucine (PHI) is a 27-amino acid neuropeptide belonging to the secretin/glucagon superfamily, co-synthesized with Vasoactive Intestinal Peptide (VIP).[1][2] Widely distributed throughout the central and peripheral nervous systems, PHI exerts a spectrum of physiological effects by activating G protein-coupled receptors, primarily the VPAC1 and VPAC2 receptors. This technical guide provides a comprehensive overview of the in vivo physiological functions of PHI, with a focus on its roles in the endocrine, gastrointestinal, and cardiovascular systems. Detailed experimental methodologies for key in vivo studies are provided, alongside quantitative data summarizing its dose-dependent effects. Furthermore, this guide illustrates the principal signaling cascade initiated by PHI and outlines a typical experimental workflow for its functional analysis, utilizing Graphviz for clear visual representation. This document is intended to serve as a critical resource for researchers investigating the therapeutic potential of PHI and its analogues.

Core Physiological Functions of PHI in vivo

PHI's physiological actions are diverse, reflecting its widespread distribution. The following sections delineate its key functions in major organ systems, supported by quantitative data from in vivo studies.

Central Nervous System and Endocrine Regulation

In the central nervous system, PHI functions as a neuromodulator, significantly influencing the secretion of anterior pituitary hormones.

Table 1: Quantitative Effects of PHI on Anterior Pituitary Hormone Secretion

| Hormone | Animal Model | Route of Administration | Dose | Observed Effect |

| Prolactin (PRL) | Rat | Intracerebroventricular | 200 ng - 10 µg | Dose-related increase in plasma PRL levels.[3] |

| Rat | Intravenous | 10 µg | Significant increase in plasma PRL. | |

| Growth Hormone (GH) | Rat (pituitary reaggregates with dexamethasone) | in vitro | 0.1 nM | Stimulation of GH release.[4] |

| Luteinizing Hormone (LH) | Ovariectomized, estrogen-progesterone-primed rats | Intravenous | 100 µg | Stimulation of LH release.[5] |

| Adrenocorticotropic Hormone (ACTH) | Rat | Intracerebroventricular | 0.15 - 3.0 nmol | Dose-dependent increase in plasma ACTH. |

| Corticosterone | Rat | Intracerebroventricular | 0.15 - 3.0 nmol | Dose-dependent increase in plasma corticosterone. |

Gastrointestinal System

PHI plays a crucial role in regulating secretion and motility within the gastrointestinal tract.

Table 2: Effects of PHI on Gastrointestinal Functions

| Function | Animal Model | Route of Administration | Dose | Observed Effect |

| Intestinal Water and Electrolyte Transport | Human | Intravenous | 44.5 pmol/kg/min | Inhibition of net absorption of water, sodium, potassium, and bicarbonate; induction of net chloride secretion. |

| Pancreatic Exocrine Secretion | Dog | Intra-arterial | 3-300 nmol/kg | Dose-dependent increase in pancreatic juice and bicarbonate output. |

Cardiovascular System

PHI exerts notable effects on the cardiovascular system, primarily related to vasodilation.

Table 3: Cardiovascular Effects of PHI in Humans

| Parameter | Route of Administration | Dose | Observed Effect |

| Diastolic Blood Pressure | Intravenous | 44.5 pmol/kg/min | Reduction in diastolic blood pressure. |

| Heart Rate | Intravenous | 44.5 pmol/kg/min | Tachycardia (increased heart rate). |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vivo experiments cited in the study of PHI's physiological functions.

Intracerebroventricular (ICV) Cannulation and Injection in Rats

This protocol is employed to investigate the central effects of PHI on neuroendocrine function.

-

Animal Preparation: Adult male rats are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, intraperitoneally). The head is shaved and the animal is secured in a stereotaxic apparatus.

-

Surgical Procedure: A midline incision is made on the scalp to expose the skull. Bregma and lambda are identified. A small burr hole is drilled over the target lateral ventricle using stereotaxic coordinates (e.g., ~0.8 mm posterior to bregma, 1.5 mm lateral to the midline).[6][7]

-

Cannula Implantation: A sterile guide cannula is lowered through the burr hole to a predetermined depth (e.g., ~3.5-4.0 mm ventral to the skull surface).[6] The cannula is secured to the skull using dental cement and anchoring screws. A dummy cannula is inserted to maintain patency.

-

Post-operative Care and Recovery: Animals are allowed to recover for at least one week post-surgery. They should be housed individually to prevent damage to the cannula.

-

Injection Procedure: For injection, the dummy cannula is removed and an injector cannula, connected to a microsyringe pump via tubing, is inserted into the guide cannula. The desired dose of PHI, dissolved in sterile saline or artificial cerebrospinal fluid, is infused at a slow rate (e.g., 0.5-1.0 µL/min) to avoid an increase in intracranial pressure.[8]

-

Blood Sampling and Analysis: Blood samples can be collected via a tail vein or a pre-implanted jugular vein catheter at various time points post-injection. Plasma hormone levels are then quantified using specific radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).

Intravenous (IV) Infusion and Blood Sampling in Conscious Pigs

This protocol is suitable for studying the systemic effects of PHI on cardiovascular and pancreatic functions.

-

Animal Preparation and Catheterization: Young pigs are surgically fitted with chronic indwelling catheters in the jugular vein for infusion and blood sampling, and potentially in an artery for blood pressure monitoring. Animals are allowed to recover fully before experimentation.

-

Experimental Setup: On the day of the experiment, the conscious, unrestrained pig is placed in a comfortable sling or pen. The catheters are accessed and flushed with heparinized saline.

-

PHI Infusion: A sterile solution of PHI in saline is infused through the jugular vein catheter using a calibrated infusion pump at a constant rate.

-

Physiological Monitoring: Heart rate and blood pressure are continuously monitored using the arterial catheter connected to a pressure transducer.

-

Blood Sampling: Blood samples are collected from the jugular vein catheter at baseline and at regular intervals during and after the PHI infusion.[9][10][11]

-

Sample Processing and Analysis: Blood samples are collected into chilled tubes containing appropriate anticoagulants and protease inhibitors. Plasma is separated by centrifugation and stored at -80°C until analysis for hormone levels or other biomarkers.

In Situ Intestinal Perfusion in Rats

This technique allows for the direct measurement of intestinal transport and absorption of peptides like PHI.

-

Animal Preparation: Rats are fasted overnight with free access to water and then anesthetized. A midline abdominal incision is made to expose the small intestine.

-

Intestinal Segment Isolation: A segment of the jejunum or ileum of a specific length (e.g., 10-15 cm) is isolated. The proximal and distal ends are cannulated with flexible tubing. The intestinal segment remains vascularly intact within the abdominal cavity.[12][13]

-

Perfusion Procedure: The isolated segment is gently flushed with warm saline to remove its contents. A perfusion solution containing PHI at a known concentration, along with a non-absorbable marker (e.g., phenol (B47542) red), is then pumped through the segment at a constant flow rate (e.g., 0.2 mL/min).[13] The perfusate is collected from the distal cannula.

-

Sample Collection: Perfusate samples are collected at regular intervals. Blood samples can also be collected from the mesenteric vein draining the perfused segment to measure the appearance of the peptide in the bloodstream.

-

Data Analysis: The concentrations of PHI and the non-absorbable marker in the collected perfusate are determined. The rate of disappearance of PHI from the intestinal lumen is calculated, providing a measure of its intestinal permeability. Water flux is corrected for using the non-absorbable marker.

Signaling Pathways and Experimental Workflow

PHI Signaling Pathway

PHI binding to its Gs protein-coupled receptors (VPAC1/VPAC2) initiates a canonical signaling cascade involving adenylyl cyclase activation, cyclic AMP (cAMP) production, and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular responses.

Caption: PHI-mediated activation of the Gs-cAMP-PKA signaling cascade.

General Experimental Workflow for in vivo PHI Research

The following diagram outlines a typical workflow for investigating the physiological functions of PHI in an animal model.

Caption: A multi-stage workflow for in vivo analysis of PHI's physiological effects.

Conclusion

This compound is a multifunctional neuropeptide with significant physiological roles in vivo, particularly in the regulation of endocrine, gastrointestinal, and cardiovascular systems. Its shared precursor and receptors with VIP underscore a complex and cooperative regulatory network. The data and methodologies presented in this technical guide offer a foundational resource for the scientific community to further delineate the physiological importance of PHI and explore its therapeutic potential. Future investigations focusing on receptor-specific agonists and antagonists will be crucial in dissecting the precise contributions of PHI to health and disease, potentially paving the way for novel drug development strategies.

References

- 1. PHI--a new brain-gut peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Are this compound and vasoactive intestinal peptide co-synthesised in the same pro-hormone? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of the peptide PHI-27 on prolactin release in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stimulation of growth hormone release by vasoactive intestinal peptide and peptide PHI in rat anterior pituitary reaggregates. Permissive action of a glucocorticoid and inhibition by thyrotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the gonadotropin-releasing hormone associated peptides (GAP) on the release of luteinizing hormone (LH), follicle stimulating hormone (FSH) and prolactin (PRL) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. criver.com [criver.com]

- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 9. Blood sampling: Pig | NC3Rs [nc3rs.org.uk]

- 10. cdn.csu.edu.au [cdn.csu.edu.au]

- 11. ouv.vt.edu [ouv.vt.edu]

- 12. revistas.unav.edu [revistas.unav.edu]

- 13. mdpi.com [mdpi.com]

Introduction to Peptide Histidine Isoleucine (PHI) and its Receptors

An In-depth Technical Guide to Peptide Histidine Isoleucine Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding characteristics of this compound (PHI) with its receptors. It includes quantitative binding data, detailed experimental protocols for assessing binding affinity, and visualizations of the primary signaling pathways involved.

This compound (PHI), a 27-amino acid peptide, is a member of the secretin/glucagon/vasoactive intestinal peptide (VIP) superfamily.[1][2] Co-synthesized from the same precursor as VIP, PHI shares significant structural and functional similarities with other peptides in this family, including VIP and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP).[3][4] Its human analogue is Peptide Histidine Methionine (PHM).[2][4] PHI is widely distributed throughout the central and peripheral nervous systems and plays a role in various physiological processes.[1][5]

PHI exerts its effects by binding to G protein-coupled receptors (GPCRs), primarily the two subtypes of VIP receptors: VPAC1 and VPAC2 .[4][6] While VIP and PACAP bind to both VPAC1 and VPAC2 with high and roughly equal affinity, PHI generally displays a different binding profile, often with a preference for the VPAC2 receptor.[7] There is also evidence suggesting the existence of a distinct, high-affinity PHI-preferring receptor in some tissues, though a specific gene for such a receptor in mammals has not yet been definitively identified.[5][8]

The receptors that bind PHI belong to the Class B family of GPCRs, characterized by a large N-terminal extracellular domain that is crucial for peptide binding.[2]

Quantitative Binding Affinity Data

The binding affinity of a ligand to its receptor is a critical parameter in pharmacology and drug development. It is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower value indicates a higher binding affinity. The table below summarizes the binding affinities of PHI and related endogenous peptides to the human VPAC1 and VPAC2 receptors.

| Ligand | Receptor | Affinity Constant (Parameter) | Value (nM) |

| PHI (porcine) | Human VPAC1 | Ki | ~15 |

| Human VPAC2 | Ki | ~1.7 | |

| VIP | Human VPAC1 | Ki | ~1.0 - 2.5 |

| Human VPAC2 | Ki | ~1.7 | |

| PACAP-27 | Human VPAC1 | Ki | ~1.6 |

| Human VPAC2 | Ki | ~1.8 | |

| PACAP-38 | Human VPAC1 | Ki | ~1.6 |

| Human VPAC2 | Ki | ~1.7 |

Note: Values are approximate and can vary based on experimental conditions, cell type, and assay format. Data compiled from multiple sources.[2][7][9][10] The potency order for human VPAC2 receptors is generally considered VIP ≈ PACAP-38 ≈ PACAP-27 > PHI.[9]

Signaling Pathways

Upon binding of PHI to VPAC1 or VPAC2 receptors, a conformational change is induced in the receptor, leading to the activation of intracellular signaling cascades.

Gs/cAMP Signaling Pathway

The primary signaling mechanism for VPAC receptors is through the stimulatory G protein (Gs).[2] This pathway is fundamental to many of the physiological effects of PHI.

-

Receptor Activation : PHI binds to the extracellular domain of the VPAC receptor.

-

G Protein Coupling : The activated receptor acts as a Guanine Nucleotide Exchange Factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gs protein.[11][12]

-

G Protein Dissociation : The Gαs-GTP complex dissociates from both the receptor and the Gβγ dimer.[11][13]

-

Adenylyl Cyclase Activation : The dissociated Gαs-GTP complex binds to and activates the enzyme adenylyl cyclase.[14]

-

cAMP Production : Activated adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP).[14]

-

Downstream Effects : cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.[15]

Other Potential Signaling Pathways

While the Gs/cAMP pathway is predominant, GPCRs, including VPAC receptors, can couple to other G proteins or activate alternative pathways. Activation of the Mitogen-Activated Protein Kinase (MAPK) pathway by GPCRs has been established, often occurring through Gβγ subunit-mediated activation of Phosphoinositide 3-Kinase (PI3K) or via transactivation of receptor tyrosine kinases.[16][17] Some studies suggest that PHI can regulate cell proliferation through the MAPK pathway, indicating a more complex signaling profile than simple cAMP elevation.

Experimental Protocols: Receptor Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[18] They are used to determine key parameters like Kd, Ki, and Bmax (receptor density).

General Protocol for a Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (e.g., PHI) to compete with a radiolabeled ligand (e.g., [¹²⁵I]-VIP) for binding to a receptor. The output is an IC50 value, which can be converted to a Ki value.[19]

1. Preparation of Receptor Source:

-

Source: Use either cultured cells engineered to express the receptor of interest (e.g., CHO cells expressing human VPAC1) or homogenized tissue membranes known to contain the receptor.[20]

-

Homogenization: Homogenize cells or tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) containing protease inhibitors.

-

Centrifugation: Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and centrifuging again.

-

Storage: Resuspend the final membrane pellet in a buffer with a cryoprotectant (like 10% sucrose), aliquot, and store at -80°C. Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[20]

2. Assay Execution:

-

Reagent Preparation:

-

Thaw the membrane preparation and resuspend in the final assay binding buffer.

-

Prepare a fixed, single concentration of the radioligand (typically at or below its Kd value).

-

Prepare serial dilutions of the unlabeled competitor compound (the ligand of interest).[21]

-

-

Incubation Setup (in a 96-well plate):

-

Total Binding Wells: Add membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a saturating concentration of a known unlabeled ligand to block all specific binding.[19]

-

Competitor Wells: Add membrane preparation, radioligand, and the various concentrations of the unlabeled test compound.[21]

-

-

Incubation: Incubate the plate for a set time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 30°C) with gentle agitation to allow the binding to reach equilibrium.[19][20]

3. Separation of Bound and Free Ligand:

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter plate (e.g., GF/C). The receptors and bound radioligand are trapped on the filter, while the unbound radioligand passes through.[20]

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[19]

4. Quantification:

-

Dry the filter plate.

-

Add a scintillation cocktail and measure the radioactivity retained on each filter using a scintillation counter (for ³H, ¹⁴C) or a gamma counter (for ¹²⁵I).[19][20]

5. Data Analysis:

-

Calculate Specific Binding: For each concentration of the competitor, subtract the average counts from the NSB wells from the total counts.[20]

-

Generate Inhibition Curve: Plot the specific binding as a percentage of the maximal binding (total binding minus NSB) against the log concentration of the competitor.

-

Determine IC50: Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).[21]

-

Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[19]

Experimental Workflow Diagram

References

- 1. This compound [perskuleuven.be]

- 2. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Vasoactive intestinal peptide receptor - Wikipedia [en.wikipedia.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. VPAC1 and VPAC2 Receptor Heterozygosity Confers Distinct Biological Properties to BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VIP and PACAP receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. High affinity this compound-preferring receptors in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. guidetopharmacology.org [guidetopharmacology.org]

- 10. Identification of key residues for interaction of vasoactive intestinal peptide with human VPAC1 and VPAC2 receptors and development of a highly selective VPAC1 receptor agonist. Alanine scanning and molecular modeling of the peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. teachmephysiology.com [teachmephysiology.com]

- 14. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. Linkage of G protein-coupled receptors to the MAPK signaling pathway through PI 3-kinase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of MAP kinase activity by peptide receptor signalling pathway: paradigms of multiplicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. benchchem.com [benchchem.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. benchchem.com [benchchem.com]

In-Depth Technical Guide: Activation of the VPAC2 Receptor by the PHI Peptide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Vasoactive Intestinal Peptide Receptor 2 (VPAC2) is a Class B G protein-coupled receptor (GPCR) that plays a crucial role in a wide array of physiological processes, including smooth muscle relaxation, insulin (B600854) secretion, and immune responses. Its endogenous ligands include Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP). Peptide Histidine Isoleucine (PHI), and its human analog Peptide Histidine Methionine (PHM), are structurally and functionally related peptides to VIP, often co-synthesized from the same precursor.[1] Given their similarities, PHI also interacts with VPAC receptors, making the characterization of this interaction critical for understanding the nuanced signaling of this receptor system and for the development of selective therapeutic agents.

This technical guide provides a comprehensive overview of the activation of the VPAC2 receptor by the PHI peptide, detailing the associated signaling pathways, quantitative interaction data, and key experimental protocols for its study.

Signaling Pathways of VPAC2 Receptor Activation

The VPAC2 receptor primarily couples to the Gs alpha subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, mediating the cellular response.

There is also evidence to suggest that, depending on the cellular context, the VPAC2 receptor can couple to other G proteins, such as Gq, which activates Phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

Caption: VPAC2 receptor signaling pathways upon PHI peptide binding.

Quantitative Data: PHI and VIP Interaction with VPAC2 Receptor

The following table summarizes the available quantitative data for the binding affinity and functional potency of PHI and VIP at the VPAC2 receptor. It is important to note that PHI is generally considered to have a lower affinity for VPAC receptors compared to VIP and PACAP.[1]

| Ligand | Receptor | Parameter | Value | Assay Type | Reference |

| PHI | VPAC2 | pIC50 | 7.5 | Radioligand Binding | [2] |

| PHI | VPAC2 | IC50 | 31.6 nM | Radioligand Binding | Calculated from[2] |

| VIP | VPAC2 | pKi | 8.8 - 9.0 | Radioligand Binding | [2] |

| VIP | VPAC2 | Ki | ~1-1.6 nM | Radioligand Binding | Calculated from[2] |

pIC50 and pKi values are the negative logarithm of the IC50 and Ki values, respectively. A higher value indicates greater potency/affinity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of the PHI peptide with the VPAC2 receptor.

Caption: General experimental workflow for characterizing PHI-VPAC2 interaction.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of the PHI peptide for the VPAC2 receptor.

Materials:

-

Cells: CHO or HEK293 cells stably expressing the human VPAC2 receptor.

-

Radioligand: [125I]-VIP.

-

Competitor: Unlabeled PHI peptide.

-

Non-specific binding control: High concentration of unlabeled VIP (e.g., 1 µM).

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA, and protease inhibitors (e.g., bacitracin).

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

-

Filtration: Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.

-

Instrumentation: Gamma counter.

Protocol:

-

Membrane Preparation:

-

Harvest cultured cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a suitable assay (e.g., BCA).

-

-

Assay Setup:

-

In a 96-well plate, add in order:

-

Binding buffer.

-

Increasing concentrations of unlabeled PHI peptide (competitor).

-

A fixed concentration of [125I]-VIP (typically at or below its Kd).

-

Cell membrane preparation (typically 20-50 µg of protein).

-

-

For total binding wells, add buffer instead of competitor.

-

For non-specific binding wells, add a saturating concentration of unlabeled VIP.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in tubes and measure the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Subtract non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of PHI.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

cAMP Accumulation Assay

Objective: To measure the functional potency (EC50) of the PHI peptide in activating the Gs signaling pathway.

Materials:

-

Cells: CHO or HEK293 cells stably expressing the human VPAC2 receptor.

-

Stimulation Buffer: HBSS or DMEM containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Agonist: PHI peptide at various concentrations.

-

cAMP Detection Kit: A commercially available kit based on principles such as HTRF, ELISA, or bioluminescence.

-

Instrumentation: Plate reader compatible with the chosen detection kit.

Protocol:

-

Cell Plating:

-

Seed the VPAC2-expressing cells into a 96- or 384-well plate and culture overnight.

-

-

Assay Procedure:

-

Aspirate the culture medium and replace it with stimulation buffer.

-

Add increasing concentrations of the PHI peptide to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

-

Cell Lysis and Detection:

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Add the detection reagents to the lysate.

-

Incubate as required by the kit protocol.

-

-

Measurement:

-

Read the plate using a plate reader at the appropriate wavelength or setting for the chosen detection method.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw data from the experimental wells to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the log concentration of PHI.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.

-

Intracellular Calcium Mobilization Assay

Objective: To assess the potential coupling of the VPAC2 receptor to the Gq pathway upon stimulation by the PHI peptide.

Materials:

-

Cells: CHO or HEK293 cells co-expressing the human VPAC2 receptor and a promiscuous G protein like Gα16, or cells endogenously expressing the necessary signaling components.

-

Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.

-

Assay Buffer: HBSS or a similar physiological salt solution.

-

Agonist: PHI peptide at various concentrations.

-

Positive Control: An agonist known to induce calcium mobilization in the cell line (e.g., ATP).

-

Instrumentation: A fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR or FlexStation).

Protocol:

-

Cell Plating:

-

Seed the cells into a black-walled, clear-bottom 96- or 384-well plate and culture overnight.

-

-

Dye Loading:

-

Aspirate the culture medium and add the calcium-sensitive dye loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.

-

-

Measurement:

-

Place the cell plate into the fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

The instrument will then inject the PHI peptide at various concentrations into the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔRFU) is proportional to the increase in intracellular calcium concentration.

-

Plot the peak ΔRFU against the log concentration of the PHI peptide.

-

If a dose-dependent response is observed, fit the data to a sigmoidal dose-response curve to determine the EC50 value for calcium mobilization.

-

Conclusion

The PHI peptide, a close relative of VIP, acts as an agonist at the VPAC2 receptor, primarily activating the Gs/cAMP signaling pathway. While quantitative data on its interaction is less abundant compared to VIP, available information suggests a lower affinity. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of the binding and functional properties of PHI and other ligands at the VPAC2 receptor. A thorough understanding of these interactions is essential for advancing our knowledge of the physiological roles of the VPAC2 receptor and for the development of targeted therapeutics.

References

The Role of Peptide Histidine Isoleucine in Prolactin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the scientific evidence, experimental methodologies, and molecular mechanisms underlying the role of Peptide Histidine Isoleucine (PHI) in the regulation of prolactin (PRL) secretion. PHI, a 27-amino acid peptide, is a member of the glucagon-secretin superfamily and shares significant structural homology with Vasoactive Intestinal Peptide (VIP).[1][2] Initially isolated from the porcine intestine, PHI and its human equivalent, Peptide Histidine Methionine (PHM), are also found in the central nervous system, particularly the hypothalamus.[2][3] Its presence in hypothalamic systems with nerve endings in the median eminence suggests a physiological role as a prolactin-releasing factor (PRF).[1]

Core Findings: PHI as a Prolactin-Releasing Factor